Gomisin J

Vue d'ensemble

Description

Gomisin J est un composé lignane présent dans le fruit de Schisandra chinensis, une plante couramment utilisée en médecine traditionnelle chinoise. Ce composé a suscité un intérêt considérable en raison de ses diverses propriétés pharmacologiques, notamment ses activités anti-inflammatoire, antioxydante et anticancéreuse .

Applications De Recherche Scientifique

Chemistry: It is used as a model compound to study the synthesis and reactivity of lignans.

Medicine: It has demonstrated potential in treating conditions such as hypertension, cerebral ischemia/reperfusion injury, and various types of cancer

Mécanisme D'action

Target of Action

Gomisin J, a lignan derived from the Schisandra genus plants, has been found to primarily target cancer cells . It has a much stronger cytotoxic effect on cancer cells than on cells of an unaffected line . It also exhibits a unique ability to modulate autophagy in cancer cells, particularly in MCF7 and MDA-MB-231 lines .

Mode of Action

This compound works by activating AMPK, LKB1, and Ca2+/calmodulin-dependent protein kinase II, and inhibiting fetuin-A in HepG2 cells . This leads to the regulation of lipogenic and lipolytic enzymes and inflammatory molecules, thereby suppressing lipid accumulation .

Biochemical Pathways

The anticancer effects of this compound are primarily driven by its ability to trigger apoptosis, arrest the cell cycle, induce oxidative stress, modulate autophagy, and disrupt essential signaling pathways, notably MAPK, PI3K/Akt, and NF-κB . It also amplifies the impact of traditional chemotherapy treatments .

Result of Action

This compound has been shown to reduce neurological scores, cerebral infarction, and water content in the brain of ischemia/reperfusion (I/R) rats . It also rescued I/R treatment-reduced neuron survival in the hippocampus . In cancer cells, this compound has been found to induce apoptosis and inhibit proliferation .

Analyse Biochimique

Biochemical Properties

Gomisin J plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate the expression of lipogenic and lipolytic enzymes and inflammatory molecules through activation of AMPK, LKB1, and Ca2+/calmodulin-dependent protein kinase II .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to suppress lipid accumulation in HepG2 cells . It also has a vasodilatory effect, which can influence blood pressure .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it has been found to inhibit fetuin-A in HepG2 cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to reduce neurological scores, cerebral infarction, and water content in the brains of rats subjected to cerebral ischemia/reperfusion injury .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, it has been found to regulate the expression of lipogenic and lipolytic enzymes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Gomisin J implique plusieurs étapes, à partir de molécules organiques plus simplesLes conditions réactionnelles exigent souvent l'utilisation de catalyseurs, de solvants et de températures contrôlées afin de garantir que le produit souhaité soit obtenu avec une pureté élevée .

Méthodes de production industrielle

La production industrielle de this compound est principalement réalisée par extraction des fruits de Schisandra chinensis. Le processus d'extraction implique une extraction par solvant, suivie d'étapes de purification telles que la chromatographie pour isoler le this compound sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

Gomisin J subit diverses réactions chimiques, notamment :

Réduction : Cette réaction implique l'élimination d'atomes d'oxygène ou l'ajout d'atomes d'hydrogène, conduisant à la formation d'alcools ou d'alcanes.

Réactifs et conditions courants

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions. Les conditions impliquent souvent des températures, des pressions et des niveaux de pH spécifiques pour optimiser les rendements réactionnels .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, tels que des composés hydroxylés ou méthoxylés, qui peuvent présenter des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des lignanes.

Médecine : Il a démontré un potentiel dans le traitement de maladies telles que l'hypertension, l'ischémie cérébrale/lésion de reperfusion et divers types de cancer

Mécanisme d'action

This compound exerce ses effets par le biais de multiples cibles moléculaires et voies :

Activité antioxydante : Il améliore l'activité des enzymes antioxydantes telles que la superoxyde dismutase et la glutathion peroxydase, réduisant le stress oxydatif dans les cellules.

Activité anti-inflammatoire : This compound inhibe la production de cytokines et de médiateurs pro-inflammatoires, tels que le facteur nucléaire kappa-B et la cyclooxygénase-2.

Activité anticancéreuse : Il induit l'apoptose et l'autophagie dans les cellules cancéreuses en modulant des voies telles que PI3K/Akt et MAPK/ERK.

Comparaison Avec Des Composés Similaires

Gomisin J fait partie d'une famille de lignanes trouvées dans Schisandra chinensis, qui comprend des composés tels que Gomisin A, Gomisin N et Schizandrin B . Comparé à ces composés similaires, this compound présente des propriétés uniques :

Gomisin A : Connu pour ses effets hépatoprotecteurs, mais moins puissant dans l'activité anticancéreuse par rapport au this compound.

Gomisin N : Présente de fortes activités anti-inflammatoires et antioxydantes, similaires au this compound, mais avec des cibles moléculaires différentes.

Activité Biologique

Gomisin J (GJ) is a bioactive lignan derived from the fruit of Schisandra chinensis, a plant known for its medicinal properties. Recent studies have highlighted its diverse biological activities, including vasodilatory, neuroprotective, anticancer, and antioxidant effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized as a small molecular weight lignan with a molecular formula of CHO. Its mechanism of action involves multiple pathways, including the modulation of nitric oxide (NO) levels, inhibition of reactive oxygen species (ROS), and regulation of apoptotic pathways.

Vasodilatory and Antihypertensive Effects

Research has demonstrated that this compound exhibits significant vasodilatory effects. In an experimental study on angiotensin II-induced hypertensive mice, this compound treatment resulted in:

- Reduction in Blood Pressure : GJ administration (1 and 3 µg/kg/min) significantly lowered blood pressure compared to control groups.

- Improvement in NO Availability : GJ preserved vascular NO bioavailability and enhanced endothelial function by increasing phosphorylated endothelial nitric oxide synthase (eNOS) levels while reducing ROS production .

Table 1: Effects of this compound on Blood Pressure and NO Levels

| Treatment Group | Blood Pressure (mmHg) | NO Metabolites (µM) | ROS Production (Relative Units) |

|---|---|---|---|

| Control | 150 ± 5 | 5.0 ± 0.5 | 2.5 ± 0.3 |

| GJ (1 µg/kg/min) | 135 ± 4 | 8.0 ± 0.6 | 1.8 ± 0.2 |

| GJ (3 µg/kg/min) | 120 ± 3 | 10.5 ± 0.7 | 1.2 ± 0.1 |

Neuroprotective Activity

This compound has also been studied for its neuroprotective effects, particularly in cerebral ischemia/reperfusion injury models. In a rat model subjected to middle cerebral artery occlusion, GJ treatment led to:

- Reduced Neurological Deficits : Significant improvement in neurological scores post-treatment.

- Decreased Cerebral Infarction : Histological analysis showed reduced infarct volume in GJ-treated rats.

- Anti-apoptotic Effects : GJ enhanced Bcl-XL expression and decreased cleaved caspase-3 levels, indicating reduced apoptosis in ischemic tissues .

Table 2: Neuroprotective Effects of this compound

| Parameter | Control Group | GJ Treated Group |

|---|---|---|

| Neurological Score | 4.5 ± 1.2 | 2.0 ± 0.8 |

| Infarct Volume (mm²) | 25.0 ± 3.5 | 10.0 ± 2.0 |

| Cleaved Caspase-3 Levels | High | Low |

Anticancer Activity

This compound exhibits potent anticancer properties against various cancer cell lines, including breast cancer cells MCF7 and MDA-MB-231. Key findings include:

- Cytotoxicity : GJ demonstrated stronger cytotoxic effects on cancer cells compared to normal cells (MCF10A), with IC values indicating significant growth inhibition.

- Induction of Cell Death : The compound triggered necroptosis and apoptosis pathways, particularly effective in apoptosis-resistant MCF7 cells .

Table 3: Anticancer Efficacy of this compound

| Cell Line | IC (µg/ml) | Cell Viability (%) at 30 µg/ml |

|---|---|---|

| MCF7 | 25 | 15 |

| MDA-MB-231 | 30 | 20 |

| MCF10A | >100 | >80 |

Case Studies and Clinical Implications

Several studies have highlighted the potential clinical applications of this compound:

- Hypertension Management : Its ability to lower blood pressure may provide a natural therapeutic option for managing hypertension.

- Stroke Recovery : The neuroprotective effects suggest that GJ could be beneficial in post-stroke rehabilitation strategies.

- Cancer Therapy : Given its selective toxicity towards cancer cells, this compound may serve as a lead compound for developing new anticancer therapies.

Propriétés

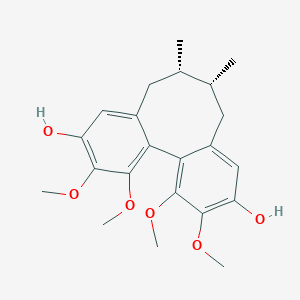

IUPAC Name |

3,4,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,14-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-11-7-13-9-15(23)19(25-3)21(27-5)17(13)18-14(8-12(11)2)10-16(24)20(26-4)22(18)28-6/h9-12,23-24H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICOUNAPKDEPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)O)OC)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66280-25-9 | |

| Record name | Gomisin J | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66280-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Gomisin J?

A1: The molecular formula of this compound is C22H26O6, and its molecular weight is 386.4 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound has been extensively characterized using various spectroscopic techniques, including 1D and 2D NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These techniques have allowed for the complete assignment of NMR signals and confirmation of its structure. [, ]

Q3: Can this compound be produced through plant cell culture?

A3: Yes, studies have demonstrated the production of this compound from suspension cell cultures and transformed root cultures of Schisandra chinensis. Researchers have investigated the effects of different culture media, sucrose concentrations, shaking speeds, and inoculum sizes on this compound production. [, , , ]

Q4: Have bioreactors been used for this compound production?

A4: Yes, airlift-type bioreactors have been employed for this compound production from Schisandra chinensis suspension cultures. The oxygen supply in the bioreactor significantly influences both cell growth and this compound accumulation. [, ]

Q5: What are the known pharmacological activities of this compound?

A5: Research suggests this compound possesses various pharmacological properties, including anti-inflammatory, antioxidant, anti-HIV, hepatoprotective, and neuroprotective activities. [, , , , , ]

Q6: How does this compound exert its anti-inflammatory effects?

A6: In vitro studies using LPS-stimulated murine macrophages (Raw 264.7 cells) showed that this compound reduces nitric oxide (NO) production and pro-inflammatory cytokine secretion. These effects are attributed to its ability to block p38 mitogen-activated protein kinase (MAPK), extracellular signal–regulated kinases 1 and 2 (ERK 1/2), and c-Jun N-terminal kinase (JNK) phosphorylation. [, ]

Q7: How does this compound contribute to neuroprotection?

A7: this compound exhibits protective effects against tert-butyl hydroperoxide (t-BHP)-induced cytotoxicity in hippocampal HT22 cells. This neuroprotective effect is thought to stem from its antioxidant properties. []

Q8: Does this compound affect lipid metabolism?

A8: Research indicates that this compound can inhibit oleic acid-induced hepatic lipogenesis in HepG2 cells. This effect is mediated by the activation of the AMP-activated protein kinase (AMPK)-dependent pathway and inhibition of hepatokine fetuin-A. [, ]

Q9: What are the potential benefits of this compound in treating nonalcoholic fatty liver disease (NAFLD)?

A9: this compound's ability to attenuate lipid accumulation, regulate the expression of lipogenic and lipolytic enzymes, and modulate inflammatory molecules in HepG2 cells suggests potential benefits for NAFLD treatment. [, ]

Q10: How does this compound exhibit anti-HIV activity?

A10: Studies show that halogenated derivatives of this compound, particularly brominated derivatives, act as potent inhibitors of HIV-1 reverse transcriptase (RT). These derivatives prevent p24 production from acutely HIV-1-infected H9 cells and inhibit the early phase of the HIV life cycle. [, , ]

Q11: How do structural modifications impact the activity of this compound?

A11: Research on this compound derivatives, particularly halogenated forms, reveals a strong structure-activity relationship. For instance, the presence of iodine, bromine, or chlorine at the fourth and ninth positions enhances both the RT inhibitory activity and the cytoprotective activity of this compound. [, ]

Q12: Does this compound interact with drug transporters?

A12: Yes, certain dibenzocyclooctadiene lignans, including this compound, have shown inhibitory effects on drug transporters like P-glycoprotein (Pgp) and multidrug resistance-associated protein 1 (MRP1). [, , ]

Q13: Does this compound have the potential for drug interactions through UDP-glucuronosyltransferases (UGTs) inhibition?

A13: Yes, in vitro studies indicate that this compound, at a concentration of 100 μM, significantly inhibits UGT1A1 and UGT1A9 activity. This suggests a potential for herb-drug interactions with medications primarily metabolized by UGT1A9. []

Q14: What is known about the pharmacokinetics of this compound?

A14: Pharmacokinetic studies in rats using LC-MS/MS methods have investigated the absorption, distribution, metabolism, and excretion of this compound and other Schisandra lignans after oral administration of Schisandra lignan extract. []

Q15: What analytical methods are used to characterize and quantify this compound?

A15: Various analytical techniques have been employed to characterize, quantify, and monitor this compound, including:

Q16: What are the potential applications of this compound beyond its pharmacological properties?

A17: While this compound's therapeutic potential is a major research focus, its unique properties could lead to applications in other fields. For example, its antioxidant capacity may be beneficial in food preservation or cosmetic formulations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.